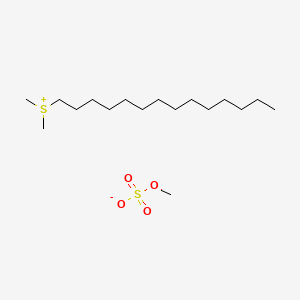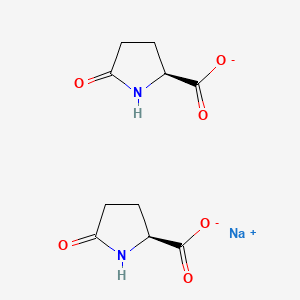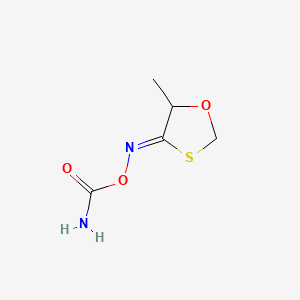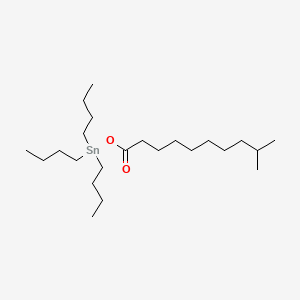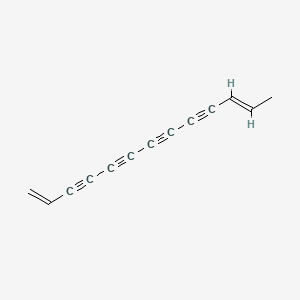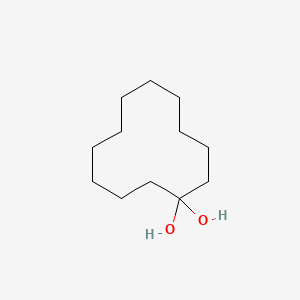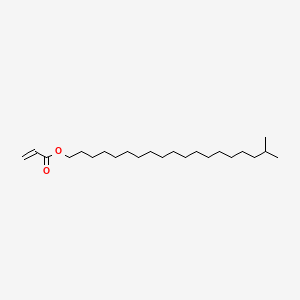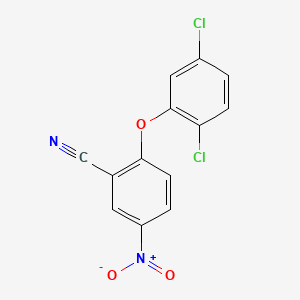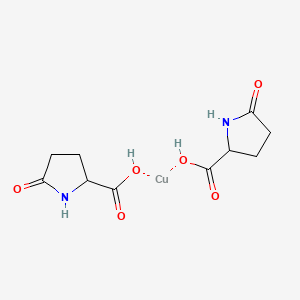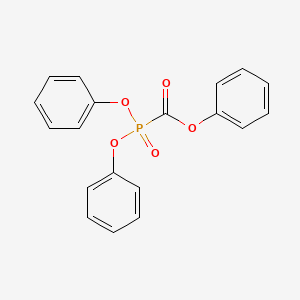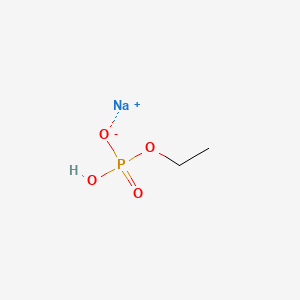
Phosphoric acid, ethyl ester, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, ethyl ester, sodium salt is an organophosphorus compound that belongs to the class of phosphate esters. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in biochemical processes and its utility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphoric acid, ethyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phosphate.
Neutralization: The ethyl phosphate is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with controlled reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, ethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and ethanol.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or other nucleophiles are used.
Major Products
Hydrolysis: Produces phosphoric acid and ethanol.
Oxidation: Produces higher oxidation state phosphorus compounds.
Substitution: Produces various substituted phosphate esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, ethyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Plays a role in biochemical studies, particularly in the study of phosphorylation processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of phosphoric acid, ethyl ester, sodium salt involves its ability to participate in phosphorylation reactions. It acts as a phosphate donor in biochemical processes, transferring its phosphate group to various substrates. This process is crucial in cellular signaling and energy transfer pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, methyl ester, sodium salt
- Phosphoric acid, propyl ester, sodium salt
- Phosphoric acid, butyl ester, sodium salt
Uniqueness
Phosphoric acid, ethyl ester, sodium salt is unique due to its specific alkyl group (ethyl), which imparts distinct chemical properties and reactivity compared to other phosphate esters. Its solubility, reactivity, and role in biochemical processes make it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
85497-01-4 |
|---|---|
Molekularformel |
C2H6NaO4P |
Molekulargewicht |
148.03 g/mol |
IUPAC-Name |
sodium;ethyl hydrogen phosphate |
InChI |
InChI=1S/C2H7O4P.Na/c1-2-6-7(3,4)5;/h2H2,1H3,(H2,3,4,5);/q;+1/p-1 |
InChI-Schlüssel |
RLDJXCABWJNFSN-UHFFFAOYSA-M |
Kanonische SMILES |
CCOP(=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


